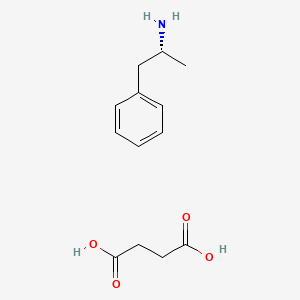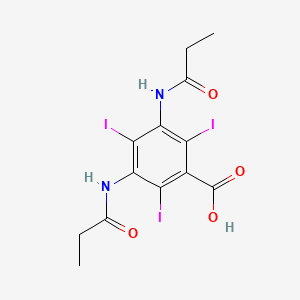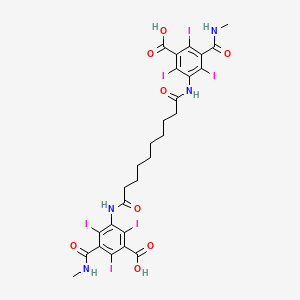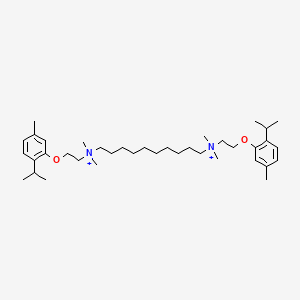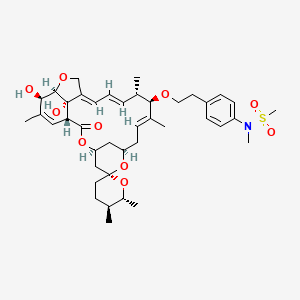
Fuladectin component A3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fuladectin Component A3:
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Fuladectin Component A3 are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields, cost-effectiveness, and scalability. This might include the use of large-scale reactors, continuous flow processes, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Fuladectin Component A3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions might produce alcohols or amines .
Scientific Research Applications
Fuladectin Component A3 has been explored for various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Studied for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Fuladectin Component A3 involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound can modulate key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Fuladectin Component A3 include:
Fuladectin Component A4: Another component of the Fuladectin mixture.
Propargylamines: Compounds that share similar structural features and are used in similar applications.
Uniqueness
This compound is unique due to its specific chemical structure and the combination of functional groups it contains. This uniqueness allows it to interact with molecular targets in ways that similar compounds might not, leading to distinct biological and chemical properties .
Properties
CAS No. |
150702-33-3 |
|---|---|
Molecular Formula |
C41H57NO10S |
Molecular Weight |
756.0 g/mol |
IUPAC Name |
N-[4-[2-[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxyethyl]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C41H57NO10S/c1-25-17-19-40(51-29(25)5)23-34-22-33(52-40)16-11-27(3)37(48-20-18-30-12-14-32(15-13-30)42(6)53(7,46)47)26(2)9-8-10-31-24-49-38-36(43)28(4)21-35(39(44)50-34)41(31,38)45/h8-15,21,25-26,29,33-38,43,45H,16-20,22-24H2,1-7H3/b9-8+,27-11+,31-10+/t25-,26-,29+,33+,34-,35-,36+,37+,38+,40-,41+/m0/s1 |
InChI Key |
TYAAZPICKDYUQG-KKCFMQJHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)\C)O[C@@H]1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)C)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


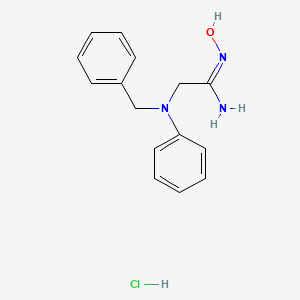
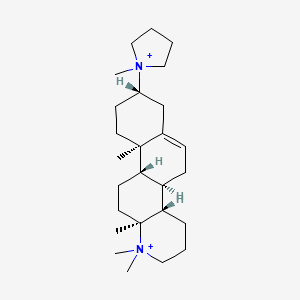
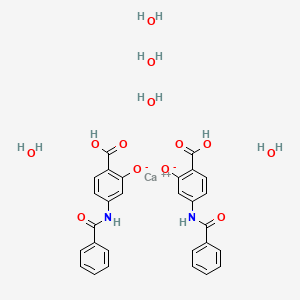
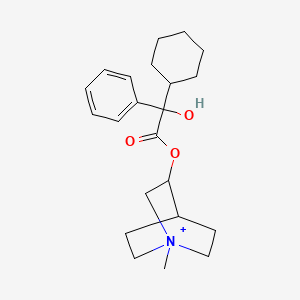
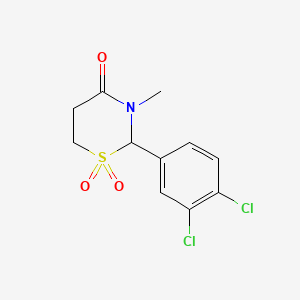
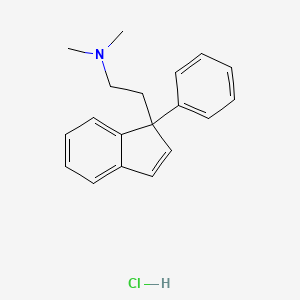
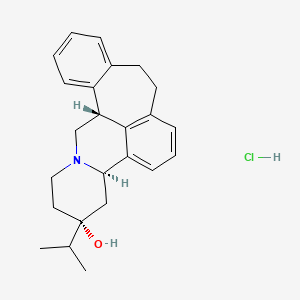
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)

